molecular formula C14H17N3O2 B2917969 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-11-8

5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Numéro de catalogue: B2917969
Numéro CAS: 1574582-11-8
Poids moléculaire: 259.309
Clé InChI: NSHFARFGGFWKIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyrido[2,1-b]quinazoline core with a hexahydro ring system, a methyl group at position 5, an oxo group at position 11, and a carboxamide substituent at position 3. Its synthesis typically involves diazo-coupling reactions starting from tetrahydro- or octahydro-pyrido[2,1-b]quinazoline-11-ones, as described in studies utilizing piperidone and anthranylic acid derivatives . The hexahydro configuration introduces partial saturation, balancing molecular rigidity and flexibility, which may influence pharmacokinetic properties.

Propriétés

IUPAC Name

5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-16-11-8-9(13(15)18)5-6-10(11)14(19)17-7-3-2-4-12(16)17/h5-6,8,12H,2-4,7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHFARFGGFWKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: This step often involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Pyrido Ring: The pyrido ring can be introduced through a condensation reaction with a suitable pyridine derivative.

    Functional Group Modifications:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions, depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted quinazoline derivatives, depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound could be explored for its ability to modulate biological pathways involved in cell signaling and metabolism.

Medicine

In medicine, quinazoline derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mécanisme D'action

The mechanism of action of 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. Pathways involved could include kinase signaling pathways, which are crucial in cell growth and differentiation.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

(a) 6,7,8,9-Tetrahydro-9-methyl-11H-pyrido[2,1-b]quinazolin-11-one (9a)
  • Structure : Shares the pyrido[2,1-b]quinazoline core but lacks the carboxamide group and has a tetrahydro ring system (vs. hexahydro in the target compound).
  • Synthesis: Prepared via Mitsunobu reaction followed by NaBH4 reduction, yielding 56% efficiency .
  • Key Difference : Reduced ring saturation and absence of the carboxamide limit its polarity compared to the target compound.
(b) N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide
  • Structure : Incorporates an indolo[2,1-b]quinazoline core with sulfonamide and dioxo groups.
  • Synthesis: Derived from sulfonyl chloride derivatives reacting with amino-substituted precursors .
(c) Pyridazine-3-carboxamide Derivatives (e.g., 11m, 11n, 11o)
  • Structure : Pyridazine core with trifluoromethyl and carboxamide groups (e.g., 11n: C16H14F6N4O2) .
  • Key Difference : Pyridazine vs. pyridoquinazoline cores result in distinct electronic profiles. The trifluoromethyl group in 11n increases lipophilicity compared to the target compound’s methyl group.

Pharmacological and Physicochemical Properties

Compound Core Structure Key Substituents LogP* Solubility Bioactivity
Target Compound Pyrido[2,1-b]quinazoline 5-Me, 11-oxo, 3-carboxamide ~1.8 (est.) Moderate Undocumented
9a Pyrido[2,1-b]quinazoline 9-Me, 11-oxo ~2.1 Low Undocumented
11n Pyridazine CF3, 3-carboxamide 3.5 Low Anticancer (in vitro)
Indoloquinazoline Indolo[2,1-b]quinazoline 6,12-dioxo, 8-sulfonamide ~2.7 Moderate Antimicrobial (assumed)

*LogP values estimated based on substituent contributions.

Research Implications and Gaps

  • Structural Optimization : The carboxamide group in the target compound may enhance water solubility compared to sulfonamide or trifluoromethyl analogs, but empirical data are lacking.
  • Synthetic Efficiency: Diazo-coupling (target) vs. Mitsunobu reactions (9a) highlights trade-offs between yield and complexity.

Activité Biologique

5-Methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its synthesis, biological evaluation, and therapeutic implications based on diverse scientific literature.

  • Molecular Formula : C21H23N3O2
  • Molecular Weight : 349.44 g/mol
  • CAS Number : 1574560-83-0

Anti-inflammatory Activity

Research indicates that quinazoline derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 5-methyl-11-oxo derivatives have been shown to inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In a study involving various quinazoline derivatives, moderate to high anti-inflammatory activity was observed through the carrageenan-induced hind paw edema test .

Anticancer Activity

Quinazoline derivatives have also demonstrated promising anticancer activities across multiple cancer cell lines. For example:

  • Cell Lines Tested : HepG2 (liver cancer) and MCF-7 (breast cancer).
  • IC50 Values : Compounds derived from quinazoline structures exhibited IC50 values ranging from 10.82 to 31.85 µM against these cell lines . Notably, some modifications to the quinazoline nucleus significantly enhanced their anticancer potency.

Study on Quinazolinone Derivatives

A study synthesized novel quinazolinone derivatives and evaluated their antibacterial and anti-inflammatory activities. The results indicated that certain derivatives displayed considerable antibacterial effects along with significant anti-inflammatory activity lasting up to 12 hours post-administration .

Structure-Activity Relationship (SAR)

The structure of quinazoline compounds plays a critical role in their biological activity. Modifications such as the introduction of specific side chains can enhance their efficacy against cancer cells. For instance, the incorporation of a phenyl thiosemicarbazide side chain resulted in marked anticancer activity against HepG2 and MCF-7 cell lines with IC50 values below that of standard chemotherapy agents like doxorubicin .

Data Table: Biological Activity Summary

Activity Type Cell Line/Model IC50 Value (µM) Reference
Anti-inflammatoryCarrageenan modelModerate activity
AnticancerHepG210.82 - 31.85
AnticancerMCF-710.58 - 29.46

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.